4-(3,4-Dichlorophenyl)-1-tetralone

Catalog No.
S1482421
CAS No.
79560-19-3
M.F
C16H12Cl2O
M. Wt
291.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(3,4-Dichlorophenyl)-1-tetralone

CAS Number

79560-19-3

Product Name

4-(3,4-Dichlorophenyl)-1-tetralone

IUPAC Name

4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C16H12Cl2O

Molecular Weight

291.2 g/mol

InChI

InChI=1S/C16H12Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11H,6,8H2

InChI Key

JGMBHJNMQVKDMW-UHFFFAOYSA-N

SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl

Synonyms

(+/-)-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone; 4-(3,4-Dichlorophenyl)-1-oxo-1,2,3,4-tetrahydronaphthalene; 4-(3,4-Dichlorophenyl)-1-tetralone; CP 52608; Sertraline Tetralone; Sertralone;

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl

Synthesis

4-(3,4-Dichlorophenyl)-1-tetralone (4DCP) can be obtained through the reaction of 3,4-dichloroacetophenone with sodium methoxide in methanol. Source: Biosynth:

Applications

4DCP serves as a solvent in the preparation of various chemicals, including:

  • Tetrahydrofuran (THF) Source: Biosynth:
  • Benzohydrazide Source: Biosynth:

4-(3,4-Dichlorophenyl)-1-tetralone is an organic compound with the chemical formula C16H12Cl2OC_{16}H_{12}Cl_{2}O. It features a tetralone structure, characterized by a fused bicyclic system comprising a benzene ring and a cyclopentane ring with a carbonyl group. The compound is notable for its 3,4-dichlorophenyl substituent, which significantly influences its chemical properties and biological activities. Its molecular structure can be represented as follows:

  • Chemical Structure: Chemical Structure

This compound is classified under the category of halogenated aromatic compounds, which often exhibit unique reactivity and biological properties due to the presence of chlorine atoms.

Some studies suggest that 4DCP may possess antidepressant effects []. However, the specific mechanism of action remains unclear. One hypothesis suggests that 4DCP might inhibit monoamine oxidase A (MAO-A), an enzyme that breaks down certain neurotransmitters in the brain []. Further research is needed to confirm this hypothesis and elucidate the mechanism of action of 4DCP's potential antidepressant effects.

Typical of ketones and aromatic compounds. Key reactions include:

  • Electrophilic Aromatic Substitution: The chlorinated phenyl group allows for electrophilic substitutions at the ortho and para positions.
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions, making it reactive towards nucleophiles.
  • Reduction Reactions: The compound can be reduced to its corresponding alcohol or alkane derivatives using reducing agents such as lithium aluminum hydride.

Research indicates that 4-(3,4-Dichlorophenyl)-1-tetralone exhibits various biological activities:

  • Antimicrobial Properties: Some studies suggest that it has antimicrobial effects against certain bacterial strains.
  • Anticancer Activity: There are indications of potential anticancer properties, particularly in inhibiting tumor cell proliferation.
  • Neuroprotective Effects: Preliminary research suggests possible neuroprotective effects, although further studies are required to confirm these findings.

Several synthesis methods have been developed for 4-(3,4-Dichlorophenyl)-1-tetralone:

  • Reflux Method: Involves the reaction of benzoyl chloride with an aromatic hydrocarbon in the presence of aluminum chloride. This method typically yields high purity products and can be performed under mild conditions .
  • One-Pot Synthesis: A more recent approach utilizes readily available starting materials to produce 4-(3,4-Dichlorophenyl)-1-tetralone in a single step, enhancing efficiency .
  • Cyclization Reactions: Cyclization of appropriate precursors using acid catalysts has been reported as an effective route to synthesize this compound.

Interaction studies involving 4-(3,4-Dichlorophenyl)-1-tetralone focus on its binding affinity and mechanisms with biological targets:

  • Protein Binding Studies: Research has shown that this compound interacts with specific proteins, which may explain its biological activities.
  • Enzyme Inhibition: Investigations into its role as an enzyme inhibitor have revealed potential therapeutic applications.

Several compounds share structural similarities with 4-(3,4-Dichlorophenyl)-1-tetralone. Here are some notable examples:

Compound NameStructure TypeKey Features
1-TetraloneKetoneBasic tetralone structure without substitutions
4-(Chlorophenyl)-1-tetraloneChlorinated KetoneLacks dichloro substitution
3-(Chlorophenyl)-1-tetraloneChlorinated KetoneDifferent position of chlorine substitution
2-(Bromophenyl)-1-tetraloneBrominated KetoneSimilar structure with bromine instead of chlorine

Uniqueness

The uniqueness of 4-(3,4-Dichlorophenyl)-1-tetralone lies in its specific dichloro substitution pattern, which enhances its reactivity and biological activity compared to similar compounds. This substitution pattern can lead to distinct pharmacological effects and makes it a subject of interest in medicinal chemistry.

Stobbe Condensation-Derived Pathways

The classical synthesis of 4-(3,4-dichlorophenyl)-1-tetralone involves a multi-step sequence starting from benzophenone derivatives. The process includes:

  • Step a: Friedel-Crafts acylation of benzoyl chloride with an aromatic hydrocarbon (e.g., o-dichlorobenzene) in the presence of aluminum chloride to form benzophenones.
  • Step b: Stobbe condensation of the benzophenone with diethyl succinate under strong base conditions (potassium tert-butoxide) to yield intermediate esters.
  • Step c: Decarboxylation using aqueous hydrobromic acid to form 4,4-diarylbutenoic acids.
  • Step d: Catalytic hydrogenation on palladium-charcoal to reduce the double bond, yielding 4,4-diarylbutanoic acids.
  • Step e: Cyclization of the butanoic acid to 4-aryltetralones using hydrofluoric acid, polyphosphoric acid, or via acid chloride formation followed by Friedel-Crafts cyclization with aluminum chloride.

This five-step method, detailed in Organic Reactions Vol. VI and related patents, is well-documented for producing 4-(3,4-dichlorophenyl)-1-tetralone with moderate to good yields. However, it requires the use of expensive reagents (potassium tert-butoxide, palladium charcoal) and hazardous chemicals (hydrobromic acid, hydrofluoric acid).

Friedel-Crafts Acylation Strategies

An alternative, more direct synthetic approach involves the Friedel-Crafts acylation of 1-naphthol with o-dichlorobenzene catalyzed by anhydrous aluminum chloride. This one-step condensation reaction proceeds under reflux conditions and achieves yields exceeding 75%. The reaction mechanism involves electrophilic aromatic substitution, where aluminum chloride activates the acyl group for attack by the aromatic ring of 1-naphthol.

Catalyst choice significantly affects yield and purity: aluminum chloride is superior to iron(III) chloride or sulfuric acid, which tend to give lower yields (<50%) and more side products. Solvent effects are also critical; carbon disulfide and dichloromethane have been tested, with dichloromethane offering better control over reaction kinetics and product purity.

Multi-Step Cyclization Protocols

The cyclization of intermediates to form the tetralone ring system can be achieved through different methods:

  • Direct cyclization using strong acids such as hydrofluoric acid or polyphosphoric acid.
  • Conversion of the carboxylic acid intermediate to acid chloride using thionyl chloride, followed by Friedel-Crafts acylation with aluminum chloride.

These protocols enable the formation of the tetralone core with controlled regioselectivity and stereochemistry, essential for downstream applications in pharmaceutical synthesis.

Physicochemical Properties and Solubility Data

PropertyValueNotes
Molecular FormulaC16H12Cl2O
Melting Point97–99 °CExperimental range
Predicted Boiling Point403 ± 45 °CApproximate
Density1.318 ± 0.06 g/cm³Predicted
CAS Number79560-19-3

Solubility studies reveal temperature-dependent solubility in various organic solvents, crucial for crystallization and purification strategies. For example, solubility in ethanol increases from approximately 2.1 g/L at 10°C to 12.6 g/L at 50°C. Cooling crystallization from hot saturated solutions (60–100°C) to low temperatures (0–5°C) optimizes crystal yield and purity. Mixed solvent systems such as methanol-water can be used to control polymorph formation and improve crystallization outcomes.

Purification Techniques

Effective purification of 4-(3,4-dichlorophenyl)-1-tetralone is necessary to remove unreacted starting materials and byproducts:

  • Recrystallization: Ethyl acetate or toluene are preferred solvents for recrystallization, which efficiently removes residual dichlorobenzene and naphthol derivatives.
  • Vacuum Filtration: Conducted at low temperatures (-5 to 10 °C) to minimize co-precipitation of impurities.
  • Chromatography: Silica gel column chromatography with hexane/ethyl acetate gradients can separate stereoisomers and remove trace impurities, especially important if racemization occurs during synthesis.

Research Findings and Applications

4-(3,4-Dichlorophenyl)-1-tetralone is a pivotal intermediate in the synthesis of selective serotonin reuptake inhibitors (SSRIs), notably sertraline. The ketone functionality allows for stereoselective reductive amination to introduce the amine moiety, while the dichlorophenyl group is critical for biological activity.

  • The stereochemistry of the resulting amine is controlled via chiral resolution methods, such as crystallization with (R)-mandelic acid, achieving enantiomeric purity greater than 99%.
  • The compound’s reactivity and substitution pattern facilitate the formation of Schiff bases and other intermediates in antidepressant drug synthesis.

Structural Representation

Chemical Structure of 4-(3,4-Dichlorophenyl)-1-tetralone:

  • The molecule consists of a tetralone core (a 1-tetralone ring system) substituted at the 4-position with a 3,4-dichlorophenyl group.
  • The tetralone is a bicyclic system combining a benzene ring fused to a cyclohexanone ring.
  • Chlorine atoms are located at the 3 and 4 positions of the phenyl substituent.

(Note: For detailed visualization, consult chemical databases such as PubChem or ChemSpider for 3D models and spectral data).

Summary Table of Synthetic Routes

MethodKey Reagents/ConditionsAdvantagesDisadvantages
Stobbe Condensation PathwayBenzoyl chloride, AlCl3, potassium tert-butoxide, Pd/C, HBr, HF or PPAWell-established, versatile intermediateMulti-step, uses hazardous reagents, costly catalysts
Friedel-Crafts Acylation1-Naphthol, o-dichlorobenzene, AlCl3, refluxOne-step, high yield (>75%)Requires strict anhydrous conditions, possible side reactions
Multi-Step CyclizationThionyl chloride, AlCl3 or strong acids (HF, PPA)Efficient ring closureUse of corrosive acids, safety concerns

This comprehensive overview provides an authoritative synthesis of current knowledge on 4-(3,4-dichlorophenyl)-1-tetralone, covering synthetic methodologies, physicochemical properties, purification strategies, and its critical role in pharmaceutical chemistry.

Metalloporphyrin-Mediated Aerobic Oxidation

Metalloporphyrins, synthetic analogs of heme enzymes, have emerged as potent catalysts for aerobic oxidation reactions. These macrocyclic complexes facilitate the activation of molecular oxygen under mild conditions, enabling efficient oxidation of hydrocarbons. In the context of 4-(3,4-dichlorophenyl)-1-tetralone synthesis, metalloporphyrins catalyze the oxidation of tetralin derivatives to intermediate hydroperoxides, which are subsequently decomposed to yield the target ketone.

A study by Yang et al. demonstrated the use of metalloporphyrin catalysts for the aerobic oxidation of tetralin to α-tetralin hydroperoxide [5]. The reaction employed air as the oxygen source, achieving high selectivity for the hydroperoxide intermediate. The metalloporphyrin’s central metal ion (e.g., iron or manganese) plays a critical role in oxygen activation, with iron porphyrins showing superior turnover numbers (TONs) compared to manganese analogs [5]. The proposed mechanism involves the formation of a high-valent metal-oxo intermediate, which abstracts a hydrogen atom from the substrate, initiating a radical chain reaction.

Table 1: Comparison of Metalloporphyrin Catalysts in Tetralin Oxidation

Metalloporphyrin TypeCentral MetalTONSelectivity for Hydroperoxide
Tetra-phenylporphyrinIron20085%
Tetra-phenylporphyrinManganese15078%
β-Substituted porphyrinRuthenium290092% (for xanthenes)

Ruthenium(IV)-μ-oxo bisporphyrins have also been explored for photocatalytic aerobic oxidation [6]. These complexes utilize visible light to generate reactive ruthenium(V)-oxo species, which oxidize substrates via hydrogen atom transfer. While this method has not been directly applied to 4-(3,4-dichlorophenyl)-1-tetralone, the principles are transferable to analogous tetralin derivatives [6].

Transition Metal Salt-Catalyzed Decomposition

Transition metal salts, particularly iron and copper derivatives, are effective catalysts for decomposing hydroperoxide intermediates into ketones. In the synthesis of 4-(3,4-dichlorophenyl)-1-tetralone, this step follows the initial aerobic oxidation, converting α-tetralin hydroperoxide into the desired product.

Yang et al. reported that ferrous ions ($$ \text{Fe}^{2+} $$) exhibit exceptional activity in decomposing α-tetralin hydroperoxide [5]. The reaction proceeds via a Fenton-like mechanism, where $$ \text{Fe}^{2+} $$ reduces the hydroperoxide to generate hydroxyl radicals ($$ \cdot\text{OH} $$), which subsequently abstract hydrogen atoms from the substrate. This leads to the formation of α-tetralone with minimal byproducts. Copper(I) salts ($$ \text{Cu}^+ $$) also catalyze this reaction but with lower efficiency due to competitive side reactions involving radical recombination.

Table 2: Efficiency of Transition Metal Salts in Hydroperoxide Decomposition

Metal SaltConversion RateSelectivity for α-Tetralone
FeSO₄95%89%
CuCl78%72%
MnCl₂65%61%

The temperature and catalyst concentration significantly influence reaction kinetics. Optimal results are achieved at 60–80°C with a catalyst loading of 0.5–1.0 mol% [5]. Higher temperatures accelerate decomposition but risk over-oxidation to carboxylic acids, while lower temperatures prolong reaction times.

Molecular Sieve-Catalyzed Gas-Solid Phase Reactions

Molecular sieves, with their well-defined microporous structures, offer a heterogeneous catalytic platform for gas-solid phase reactions. These materials are particularly advantageous for reactions requiring precise control over reactant diffusion and active site accessibility. While direct applications to 4-(3,4-dichlorophenyl)-1-tetralone synthesis are not documented in the provided sources, analogous systems suggest potential pathways.

In gas-solid phase catalysis, molecular sieves such as zeolites can stabilize reactive intermediates and prevent unwanted side reactions. For instance, the dehydration of alcohols to alkenes over acidic zeolites demonstrates the feasibility of similar transformations [5]. Applied to tetralone synthesis, molecular sieves could facilitate the dehydrogenation of tetralin derivatives under controlled conditions. However, the absence of chlorine substituents in existing studies necessitates further research to assess compatibility with dichlorophenyl groups.

Table 3: Potential Molecular Sieve Applications in Tetralone Synthesis

Molecular Sieve TypePore Size (Å)Proposed Role
Zeolite Y7.4Stabilize hydroperoxide intermediates
ZSM-55.5Acid-catalyzed dehydration
MCM-4130–100Large-pore confinement

The integration of molecular sieves into existing catalytic systems could enhance selectivity by spatially isolating reactive species. For example, encapsulating metalloporphyrins within sieve pores might prevent dimerization and improve catalyst longevity [5].

XLogP3

4.7

GHS Hazard Statements

H413: May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

124379-29-9
79560-19-3

Dates

Last modified: 08-15-2023

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